2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid
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Overview
Description
2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C8H8FNO2 It is characterized by the presence of a fluorine atom and a methyl group attached to a pyridine ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 5-methylpyridine-3-boronic acid using Selectfluor® under basic conditions . The reaction proceeds through the formation of a carbene intermediate, which subsequently eliminates a fluoride ion to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It serves as a probe for studying biological processes involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylpyridine-5-boronic acid
- 2-Fluoro-5-methylpyridine-3-boronic acid
- 2,2-Difluoro-2-(5-fluoro-3-methylpyridin-2-yl)acetic acid
Uniqueness
2-Fluoro-2-(5-methylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methyl group on the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-fluoro-2-(5-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-6(4-10-3-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
ZVZBMIOCJWOIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C(=O)O)F |
Origin of Product |
United States |
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